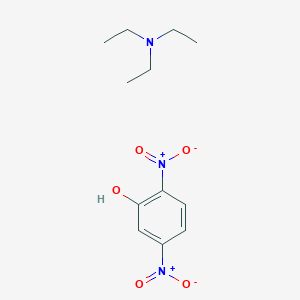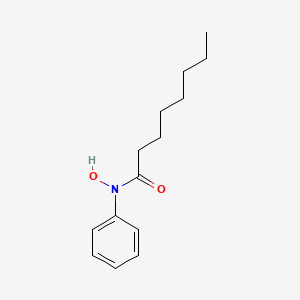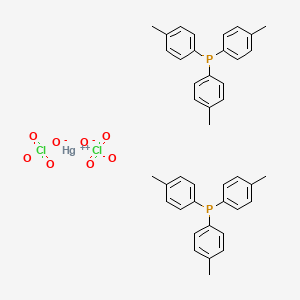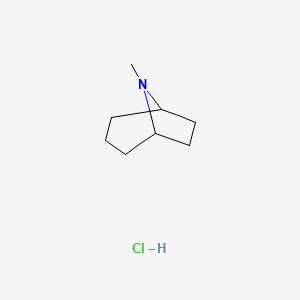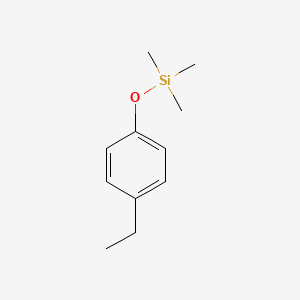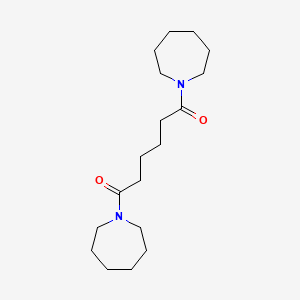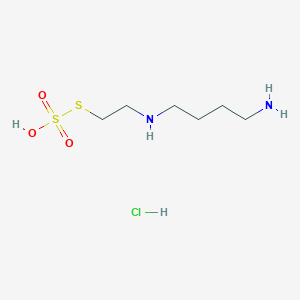
Methyl tetradec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tetradec-2-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from tetradecenoic acid and methanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl tetradec-2-enoate can be synthesized through the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Tetradecenoic acid+MethanolAcid catalystMethyl tetradec-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl tetradec-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Tetradecenoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl tetradec-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis to produce various derivatives.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of methyl tetradec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the double bond present in methyl tetradec-2-enoate.
Methyl hexadec-2-enoate: Similar ester with a longer carbon chain.
Methyl octadec-2-enoate: Another similar ester with an even longer carbon chain.
Uniqueness
This compound is unique due to the presence of the double bond in its structure, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. This double bond allows for additional reactions such as hydrogenation and polymerization, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
30025-96-8 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
methyl tetradec-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
CKTWGIPZKUEHIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


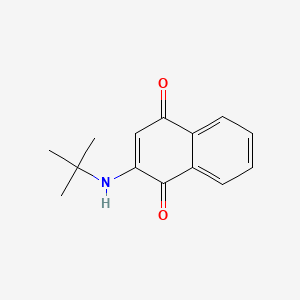
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
